10-(2-Ethylhexyl)-10H-phenothiazine
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Overview
Description
10-(2-Ethylhexyl)-10H-phenothiazine: is an organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Ethylhexyl)-10H-phenothiazine typically involves the alkylation of phenothiazine with 2-ethylhexyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 10-(2-Ethylhexyl)-10H-phenothiazine can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in electrophilic substitution reactions, where the phenothiazine ring is substituted with various electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydrocarbons.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
Chemistry: 10-(2-Ethylhexyl)-10H-phenothiazine is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the production of dyes, pigments, and other phenothiazine derivatives.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Phenothiazine derivatives have shown promise in antimicrobial and anticancer activities, making this compound a compound of interest in drug discovery.
Medicine: Phenothiazine derivatives are well-known for their use in antipsychotic medications. While this compound itself may not be used directly as a drug, its derivatives and analogs are explored for therapeutic applications.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including stabilizers and antioxidants for polymers. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 10-(2-Ethylhexyl)-10H-phenothiazine involves its interaction with cellular targets, primarily through its phenothiazine core. This core structure can intercalate with DNA, inhibit enzyme activity, and disrupt cellular membranes. The 2-ethylhexyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Molecular Targets and Pathways:
DNA Intercalation: The planar structure of phenothiazine allows it to insert between DNA base pairs, potentially disrupting replication and transcription processes.
Enzyme Inhibition: Phenothiazine derivatives can inhibit enzymes such as monoamine oxidase, affecting neurotransmitter levels and exhibiting psychotropic effects.
Membrane Disruption: The lipophilic nature of the compound enables it to integrate into lipid bilayers, altering membrane fluidity and function.
Comparison with Similar Compounds
Phenothiazine: The parent compound, widely used in antipsychotic drugs.
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core.
Promethazine: An antihistamine with a phenothiazine structure, used to treat allergies and motion sickness.
Uniqueness: 10-(2-Ethylhexyl)-10H-phenothiazine is unique due to the presence of the 2-ethylhexyl group, which imparts distinct chemical and physical properties. This substitution enhances its lipophilicity, making it more suitable for applications requiring membrane interaction and bioavailability. Compared to other phenothiazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, offering potential advantages in specific applications.
Properties
IUPAC Name |
10-(2-ethylhexyl)phenothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NS/c1-3-5-10-16(4-2)15-21-17-11-6-8-13-19(17)22-20-14-9-7-12-18(20)21/h6-9,11-14,16H,3-5,10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZXPIXQXAODOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=CC=CC=C2SC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726892 |
Source
|
Record name | 10-(2-Ethylhexyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264264-00-8 |
Source
|
Record name | 10-(2-Ethylhexyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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